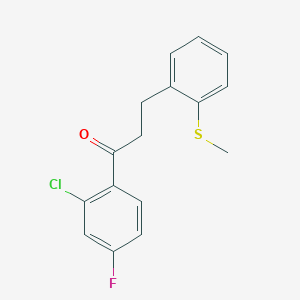

2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone

Description

Molecular Formula and Weight Analysis

The molecular formula for 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone is C₁₆H₁₄ClFOS . The calculated molecular weight is 308.8 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClFOS |

| Molecular Weight | 308.8 g/mol |

| CAS Number | 898780-34-2 |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

| InChI Key | GEYFMTYBIYTGPG-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl |

X-ray Crystallographic Data and Conformational Studies

As of the current literature and available chemical databases, detailed X-ray crystallographic data specifically for this compound are not published in open-access sources. However, the molecular structure is well-defined by its connectivity and substituent positions, as confirmed by spectroscopic and computational modeling.

- The molecule features a propiophenone backbone, with a 2-chloro-4-fluorophenyl group at the 1-position and a 2-methylsulfanylphenyl group at the 3-position.

- The presence of the methylsulfanyl (thiomethyl) group at the ortho position (2-position) of the phenyl ring introduces steric and electronic effects, potentially influencing the torsion angle between the aromatic rings and the carbonyl group.

- Computational models and related crystallographic studies on similar substituted propiophenones suggest that the molecule adopts a non-planar conformation, with the aromatic rings twisted relative to the carbonyl plane to minimize steric hindrance and optimize π-conjugation.

Comparative Analysis of Positional Isomers (2-thiomethyl vs. 4-thiomethyl Derivatives)

A key aspect of this compound's chemistry is the position of the thiomethyl (methylsulfanyl) group on the phenyl ring. The 2-thiomethyl (ortho) and 4-thiomethyl (para) isomers exhibit distinct structural and electronic properties.

Table 2: Comparison of 2-thiomethyl and 4-thiomethyl Isomers

- The ortho (2-thiomethyl) isomer may exhibit greater steric hindrance, potentially affecting its reactivity in electrophilic aromatic substitution and its ability to form intermolecular interactions in the solid state.

- The para (4-thiomethyl) isomer is expected to be more planar, which may facilitate π-π stacking and alter its physicochemical properties.

- Both isomers share the same molecular formula and weight, but differ in melting points, solubility, and potentially in biological activity due to the spatial orientation of the thiomethyl group.

Summary Table: Selected Properties of Isomers

| Isomer | Molecular Formula | Molecular Weight | Key Substituent Position | Expected Planarity |

|---|---|---|---|---|

| 2-thiomethyl (ortho) | C₁₆H₁₄ClFOS | 308.8 g/mol | 2-position | Non-planar |

| 4-thiomethyl (para) | C₁₆H₁₄ClFOS | 308.8 g/mol | 4-position | More planar |

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(18)10-14(13)17/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFMTYBIYTGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644340 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-34-2 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2'-Chloro-4'-fluoroacetophenone Intermediate

A patented method (CN107141212B) describes an improved synthesis of 2-chloro-4'-fluoroacetophenone, a critical intermediate, via a Friedel-Crafts acylation reaction using fluorobenzene and chloroacetyl chloride catalyzed by ionic liquids instead of traditional Lewis acids like anhydrous aluminum trichloride. This method offers advantages in yield, selectivity, environmental impact, and operational safety.

Reaction Conditions and Parameters:

| Parameter | Details |

|---|---|

| Reactants | Fluorobenzene and chloroacetyl chloride |

| Catalyst | Ionic liquid (e.g., [emim]Cl-AlCl3 mixtures) |

| Molar ratio (fluorobenzene:chloroacetyl chloride) | 1.01–1.03 : 1 |

| Molar ratio (ionic liquid:chloroacetyl chloride) | 0.5 : 1 |

| Temperature | 0–30 °C |

| Reaction time | ~30 minutes at ~25 °C |

| Conversion rate | >95% fluorobenzene conversion |

| Post-reaction treatment | Reduced pressure distillation at 130 °C, 10 mmHg |

| Ionic liquid reuse | Possible after distillation |

This method avoids the use of corrosive and waste-generating aluminum chloride catalysts, reduces energy consumption, and simplifies product isolation by direct distillation under reduced pressure. The ionic liquid catalyst can be recycled, enhancing sustainability and cost-effectiveness.

Coupling to Form 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone

While direct literature on the exact preparation of this compound is limited, analogous propiophenone derivatives are commonly synthesized via Friedel-Crafts acylation of substituted benzene rings with acyl chlorides or via cross-coupling reactions.

A typical approach involves:

- Synthesizing or procuring the 2-thiomethylphenyl derivative (e.g., 2-thiomethylbenzene or its halogenated analog)

- Performing Friedel-Crafts acylation with the 2'-chloro-4'-fluoroacetophenone or its activated derivative under Lewis acid catalysis (e.g., AlCl3) or using milder catalytic systems to attach the propiophenone side chain at the 3-position of the 2-thiomethylphenyl ring

Industrial and laboratory syntheses of related propiophenones often use controlled low temperatures (0–5 °C) and inert atmospheres to prevent side reactions and optimize yield.

| Step | Reactants/Materials | Catalyst/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Fluorobenzene + Chloroacetyl chloride | Ionic liquid catalyst (e.g., [emim]Cl-AlCl3), 0–30 °C, 30 min | Formation of 2-chloro-4'-fluoroacetophenone intermediate with >95% conversion |

| 2 | 2-chloro-4'-fluoroacetophenone + 2-thiomethylphenyl derivative | Friedel-Crafts acylation with AlCl3 or alternative Lewis acid, low temperature (0–5 °C), inert atmosphere | Formation of this compound |

- The use of ionic liquids as catalysts in the first step significantly reduces hazardous waste and improves reaction selectivity compared to traditional AlCl3 catalysis.

- Maintaining a narrow molar ratio of reactants and mild temperature control is critical to avoid over-acylation or side reactions.

- Reduced pressure distillation allows for efficient isolation of the intermediate without extensive solvent use or multiple purification steps.

- The thiomethyl substituent on the phenyl ring may require protection or careful handling during acylation to prevent oxidation or side reactions.

- Analogous propiophenone syntheses demonstrate that controlling the stoichiometry and reaction environment (e.g., inert atmosphere, temperature) is essential for high purity and yield.

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Fluorobenzene : Chloroacetyl chloride molar ratio | 1.01–1.03 : 1 | Ensures complete conversion without excess |

| Ionic liquid : Chloroacetyl chloride molar ratio | 0.5 : 1 | Catalyst efficiency and recyclability |

| Reaction temperature (Step 1) | 0–30 °C | Mild conditions reduce side reactions |

| Reaction time (Step 1) | ~30 minutes | Sufficient for >95% conversion |

| Distillation conditions | 130 °C, 10 mmHg (reduced pressure) | Efficient product isolation |

| Acylation temperature (Step 2) | 0–5 °C | Prevents overreaction and polymerization |

| Atmosphere (Step 2) | Inert (N2 or Ar) | Protects sensitive thiomethyl group |

The preparation of this compound involves a two-stage process starting with the environmentally improved synthesis of 2-chloro-4'-fluoroacetophenone using ionic liquid catalysis, followed by Friedel-Crafts acylation to introduce the 2-thiomethylphenyl moiety. The use of ionic liquids and reduced pressure distillation enhances the green chemistry profile of the process, while careful control of reaction parameters ensures high yield and purity. Although direct literature on the final coupling step is sparse, established methods for related propiophenones provide a reliable framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propiophenone core can be reduced to form alcohols.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

Research indicates that 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone may exhibit significant biological activities. It is studied for its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications. The compound has shown promise in inducing apoptosis in cancer cells, suggesting a mechanism that may involve oxidative stress and inhibition of cell proliferation pathways.

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it possesses antibacterial properties, with minimum inhibitory concentrations (MIC) suggesting its potential as a lead compound for antibiotic development.

Material Science

In material science, the compound is explored for its application in developing specialty chemicals and materials, particularly those requiring specific electronic or optical properties. Its structural characteristics may enhance the performance of materials used in electronics or photonics.

Study 1: Anticancer Properties

In vitro studies involving breast cancer cell lines (MCF-7) demonstrated that this compound can significantly reduce cell viability. At concentrations of 10 µM, the compound decreased cell viability by approximately 70% after 48 hours of treatment. The proposed mechanism involves:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Oxidative Stress : Increased levels of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- Signaling Pathway Interference : Disruption of critical signaling pathways associated with cell survival.

Study 2: Antimicrobial Efficacy

A comprehensive study on the antimicrobial activity of thioketones included this compound, revealing an MIC range from 32 to 128 µg/mL against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Reduction in MCF-7 cell viability by 70% at 10 µM | Study 1 |

| Antimicrobial Activity | MIC between 32 to 128 µg/mL against pathogens | Study 2 |

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and thiomethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and stability are influenced by substituent positions and electronic effects. Key comparisons include:

- Thiomethyl (SMe) vs. Methoxy (OMe): The thiomethyl group introduces greater electron-withdrawing effects and sulfur’s polarizability compared to methoxy, altering redox behavior and coordination chemistry. For example, thiomethyl-substituted propiophenones form stable complexes with transition metals like ruthenium, as seen in [Ru(acac)₂(tciq)] (tciq = N-(2-thiomethylphenyl)-camphoriminoquinone) .

- Halogen Effects: Chlorine and fluorine at the 2' and 4' positions enhance electrophilicity at the carbonyl group, facilitating nucleophilic additions. Fluorine’s electronegativity further stabilizes the ketone moiety .

Physicochemical Properties

Boiling Point and Density:

- The 3-methoxyphenyl analog () has a predicted boiling point of 404.9°C and density of 1.228 g/cm³ , while thiomethyl-substituted derivatives likely exhibit higher boiling points due to stronger intermolecular forces (SMe vs. OMe) .

- Halogen type (Cl vs. Br) significantly affects density; brominated analogs (e.g., 4'-bromo-3'-fluoro derivative) are denser due to bromine’s atomic mass .

- Reactivity in α-Functionalization: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide in the presence of Cs₂CO₃. For example, propiophenone itself yields α-phenylselenoprotiophenone (0.59 mmol), suggesting that electron-withdrawing substituents (e.g., Cl, F) in 2'-Chloro-4'-fluoro derivatives may modulate reaction rates .

Biological Activity

2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone is a member of the propiophenone family, characterized by its unique molecular structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₅ClFOS, with a molecular weight of 335.83 g/mol. The compound features a propiophenone backbone with chlorine and fluorine substituents on the aromatic ring, alongside a thiomethyl group that enhances its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A recent study assessed the effects of varying concentrations of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 30 µM.

Table 2: Anticancer Activity in MCF-7 Cells

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 30 | 40 |

| 50 | 20 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiomethyl group can undergo metabolic transformations leading to reactive intermediates that affect cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which can lead to altered cellular functions.

- Apoptosis Induction : Activation of caspase cascades results in programmed cell death in cancer cells.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.

Comparative Analysis

To understand the uniqueness of this compound, comparisons with structurally similar compounds were made:

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Chloro-4'-methyl-3-(2-thiomethylphenyl)propiophenone | Methyl instead of fluoro | Lower reactivity due to lack of fluorine |

| 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone | No chlorine substituent | Different antimicrobial spectrum |

| 2',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone | Two fluorine substituents | Enhanced potency against specific cancer lines |

Q & A

Q. What are the key spectroscopic techniques for confirming the structural identity of 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone?

Answer:

- NMR Spectroscopy : Use H and C NMR to identify substituents (e.g., chloro, fluoro, thiomethyl groups). Compare chemical shifts with structurally similar propiophenone derivatives .

- FTIR : Confirm functional groups (C=O stretch at ~1680–1720 cm, C-S vibrations at ~600–700 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClFOS) and isotopic patterns for Cl/F .

- Cross-Validation : Compare data with analogs like 2'-fluoro-3-(4-methoxyphenyl)propiophenone .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reaction Conditions : Use palladium-catalyzed coupling for introducing aryl groups, ensuring anhydrous conditions and inert atmosphere (N/Ar) to prevent oxidation of the thiomethyl group .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product.

- Monitoring : Track reaction progress via TLC or in situ FTIR to minimize byproducts like halogenated intermediates .

Q. What safety protocols are critical during the handling and storage of this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from halogenated aromatics.

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent degradation of the thiomethyl group.

- Waste Management : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can contradictory NMR data during structural elucidation be resolved?

Answer:

- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons near electron-withdrawing groups (Cl/F).

- X-Ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, as demonstrated for related propiophenone derivatives .

- Computational Modeling : Compare experimental data with DFT-calculated H/C shifts using software like Gaussian or ORCA .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?

Answer:

- Kinetic Studies : Monitor reactions (e.g., nucleophilic substitution at the thiomethyl group) using stopped-flow UV-Vis spectroscopy.

- Mechanistic Probes : Introduce isotopic labels (e.g., O in ketone) or use trapping agents (e.g., TEMPO) to identify reactive intermediates.

- DFT Calculations : Predict activation energies for pathways like C-S bond cleavage or halogen displacement .

Q. How can researchers assess the compound’s potential as a bioactive intermediate?

Answer:

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51 for antifungal activity) .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing Cl/F with other halogens) and compare bioactivity using assays like microbroth dilution for pathogens .

- Metabolic Stability : Use liver microsome assays to evaluate oxidative degradation pathways .

Q. What strategies mitigate challenges in characterizing the thiomethyl group’s stability?

Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., S-CH bond cleavage above 150°C).

- Radical Scavengers : Add BHT or ascorbic acid during synthesis/storage to prevent oxidation to sulfoxide/sulfone byproducts .

- LC-MS/MS : Detect degradation products using reverse-phase chromatography with ESI-MS in positive ion mode .

Q. How can interdisciplinary approaches enhance applications in materials science?

Answer:

- Coordination Chemistry : Test metal-binding properties (e.g., with Pd(II) or Cu(I)) for catalytic applications using UV-Vis titration.

- Polymer Functionalization : Incorporate the compound into monomers (e.g., via Suzuki-Miyaura coupling) to study effects on polymer thermal stability (DSC/TGA) .

- Surface Modification : Use SAMs (self-assembled monolayers) on gold surfaces to evaluate electronic properties via cyclic voltammetry .

Data Interpretation and Validation

Q. How should researchers address discrepancies between experimental and computational spectral data?

Answer:

- Parameter Optimization : Adjust solvent and temperature settings in computational models to match experimental conditions.

- Benchmarking : Validate methods using reference compounds with known spectra (e.g., 3-(4-hydroxyphenyl)propiophenone derivatives) .

- Error Analysis : Quantify deviations using RMSD (root-mean-square deviation) for NMR/IR peaks and revise conformational sampling in MD simulations .

Q. What methodologies validate the environmental impact of synthesis byproducts?

Answer:

- GC-MS Analysis : Identify volatile halogenated byproducts (e.g., chlorobenzene derivatives) using DB-5MS columns.

- Ecotoxicity Assays : Test acute toxicity using Daphnia magna or algae models per OECD guidelines .

- Life Cycle Assessment (LCA) : Quantize waste generation and energy usage using software like SimaPro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.